Mitochondrial Biogenesis Potency: CB2 (EC50 ~30 nM) Outperforms CB3 (EC50 ~100 nM) and CB1 (Ineffective) in Primary Renal Cells
In a direct head-to-head comparison within the same experimental series, CB2 (1-(Mesityloxy)-3-piperidin-1-ylpropan-2-ol hydrochloride, ChemBridge ID 5144525) achieved its maximal increase in FCCP-uncoupled oxygen consumption rate (OCR) at 30 nM in primary rat renal proximal tubule cells (RPTC), whereas the structurally distinct CB3 (ChemBridge 6431725) required 100 nM to achieve its maximal effect, representing an approximate 3.3-fold potency advantage for CB2 [1]. CB1 (ChemBridge 5144510) showed no statistically significant effect at any concentration tested in the 10–3000 nM range [1]. The maximal FCCP-OCR ratio (Drug/Control) at 5 μM was 1.22 ± 0.08 for CB2, 1.22 ± 0.04 for CB3, and 1.19 ± 0.08 for CB1, all measured after 24 h exposure [1].
| Evidence Dimension | Potency for increasing mitochondrial respiratory capacity (maximal effect concentration) |
|---|---|
| Target Compound Data | EC50 ~30 nM (maximal effect at 30 nM) |
| Comparator Or Baseline | CB3: EC50 ~100 nM; CB1: no effect at 10–3000 nM |
| Quantified Difference | CB2 is ~3.3-fold more potent than CB3; CB1 is inactive in the tested range |
| Conditions | Primary rat renal proximal tubule cells (RPTC), 24 h exposure, FCCP-uncoupled OCR measured by Seahorse XF-96 extracellular flux analyzer [1] |
Why This Matters
For dose-response studies in mitochondrial biology, the higher potency of CB2 enables the use of lower compound concentrations, reducing the risk of solvent toxicity and off-target effects that confound interpretation at higher doses.
- [1] The β2-Adrenoceptor Agonist Formoterol Stimulates Mitochondrial Biogenesis. J Pharmacol Exp Ther. 2012 Jul;342(1):106-118. doi:10.1124/jpet.112.191528. PMC3383035. View Source
